molecular formula C16H14Cl2N2O3 B3838694 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide

3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide

Cat. No. B3838694
M. Wt: 353.2 g/mol
InChI Key: DPZRKNWSKYNHPO-UHFFFAOYSA-N
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Description

3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide, also known as ADMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide is not fully understood. However, it has been proposed that 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide acts by inhibiting the activity of enzymes involved in the regulation of cell growth and survival. 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide has also been found to modulate various signaling pathways involved in cancer and neurological disorders.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression. 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide has also been found to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair.
In addition, 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide has been found to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. These pathways are involved in the regulation of cell growth, survival, and inflammation.

Advantages and Limitations for Lab Experiments

3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide is also highly soluble in organic solvents, which makes it easy to dissolve in experimental solutions.
However, 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide has some limitations for lab experiments. This compound has low water solubility, which can limit its use in aqueous solutions. In addition, 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide can be toxic at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the study of 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide. One direction is to explore the potential applications of 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide in other scientific research fields, such as cardiovascular disease and diabetes. Another direction is to elucidate the mechanism of action of 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide and to identify its molecular targets.
In addition, future studies could focus on the development of novel derivatives of 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide with improved pharmacological properties. These derivatives could be used to study the structure-activity relationship of 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide and to identify more potent and selective compounds.
Conclusion:
In conclusion, 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide is a chemical compound that has potential applications in various scientific research fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide has several advantages for lab experiments, but also has some limitations. Future studies could focus on exploring the potential applications of 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide in other scientific research fields and on the development of novel derivatives with improved pharmacological properties.

Scientific Research Applications

3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide has been found to have potential applications in various scientific research fields. One of the main applications of 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide is in the study of cancer. 3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide has also been studied for its potential applications in neurological disorders. This compound has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3-acetamido-N-(2,5-dichlorophenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-9(21)19-14-7-10(3-6-15(14)23-2)16(22)20-13-8-11(17)4-5-12(13)18/h3-8H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZRKNWSKYNHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(acetylamino)-N-(2,5-dichlorophenyl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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